4-Phenyl-2-(2-pyridyl)thiazole
Overview
Description
4-Phenyl-2-(2-pyridyl)thiazole is a chemical compound with the molecular formula C14H10N2S . It has a molecular weight of 238.31 .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed using spectroscopic data and elemental analysis . The 1HNMR of a similar compound shows a singlet at 8.71δ for the thiazole proton, while the other protons of the phenyl ring and pyridine ring showed a multiplet at δ 7.40-9.25 .
Physical and Chemical Properties Analysis
This compound has been found to perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . The detection limit was found as 2.2 × 10^(-7) M .
Scientific Research Applications
Antimycobacterial and Antiplasmodial Agents : Derivatives of 2-amino-4-(2-pyridyl)thiazole, which share a structural similarity with 4-Phenyl-2-(2-pyridyl)thiazole, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum. These compounds have shown promising results, particularly those with a 2-pyridyl ring and substituted phenyl ring in the thiazole scaffold (Mjambili et al., 2014).
Antiinflammatory Activity : The regioisomers of 2,3-dihydroimidazo[2,1-b]thiazole, which are structurally related to this compound, were synthesized and evaluated for their antiinflammatory activities. These compounds showed inhibition of edema to varying degrees, highlighting their potential as anti-inflammatory agents (Shilcrat et al., 1991).
Adenosine Receptor Pharmacophore : Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, closely related to this compound, have been identified as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production. They are suggested to be useful in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).
Ratiometric Fluorescent Sensor for Fe(III) : A derivative, 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole, has been developed as a ratiometric fluorescent sensor for Fe(III). This application is crucial for various biochemical and industrial processes (Wang et al., 2016).
Gastric H+/K+-ATPase Inhibitors : 4-(2-Pyridyl)-5-phenylthiazoles have been shown to be reversible, K + -competitive gastric H + /K + -ATPase inhibitors. This finding is significant for potential applications in treating gastric acid-related diseases (Ife et al., 1995).
Fluorescent Sensing and Logic Function : this compound has been investigated as a molecular fluorescent switch, capable of "turn-on" fluorescent sensing for Fe(III) with selectivity and reversibility. Additionally, it exhibits a pH-dependent dual-emission, which has been used to construct an OR logic gate, combining the two external stimuli as inputs (Yang et al., 2016).
Safety and Hazards
Future Directions
4-Phenyl-2-(2-pyridyl)thiazole has been investigated as a molecular fluorescent switch . It was found that 2-PTP could perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . This suggests potential applications in the development of fluorescent sensors and logic gates at the molecular level .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-2-(2-pyridyl)thiazole (2-PTP) is Fe(III) , a transition metal species that plays important roles in various enzyme catalysis, cellular metabolism, and DNA, RNA synthesis . It has been found that 2-PTP could perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility .
Mode of Action
The interaction between 2-PTP and Fe(III) is characterized by a 2:1 stoichiometry . The binding constant was evaluated as (1.90 ± 0.05) × 10^5 (L/mol)^2 . This interaction results in a “turn-on” fluorescent sensing, which is more appreciated due to the improved sensitivity compared to the quenching mechanism .
Biochemical Pathways
It is known that fe(iii) plays a crucial role in various biochemical processes, including enzyme catalysis, cellular metabolism, and dna, rna synthesis . Therefore, the interaction of 2-PTP with Fe(III) could potentially influence these processes.
Result of Action
The primary result of 2-PTP’s action is its ability to perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . This could potentially be used in the development of fluorescent sensors for Fe(III), which could have wide applications in chemosensors for various species of biological and/or environmental significance .
Action Environment
The action of 2-PTP is likely influenced by various environmental factors. For instance, 2-PTP also exhibited a pH-dependent dual-emission . The pKa (2-PTP-H+/2-PTP) value was then estimated as 2.0 This suggests that the action of 2-PTP could be influenced by the pH of its environment
Biochemical Analysis
Biochemical Properties
4-Phenyl-2-(2-pyridyl)thiazole has been found to interact with various enzymes and proteins, modulating their activity and playing a role in biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been found to perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Properties
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPTGIQAZVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302035 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-67-9 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14384-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14384-67-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Phenyl-2-(2-pyridyl)thiazole be utilized for sensing applications?
A1: While attempts to synthesize bridged aromatic diquaternary salts from this compound were unsuccessful [], research indicates its potential in sensing applications. A study demonstrated its ability to function as a fluorescent sensor for both Fe(III) and pH. [] This suggests that this compound, or derivatives thereof, could be further explored for developing novel sensing platforms.
Q2: What are the key structural features of this compound?
A2: Although specific spectroscopic data isn't provided in the referenced research, this compound's structure can be understood from its name. It consists of a thiazole ring core, substituted at the 2-position with a 2-pyridyl group and at the 4-position with a phenyl group. This arrangement likely influences its chemical reactivity and potential for forming complexes, as indicated by the fluorescent sensing properties observed in the research. []
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